molecular formula C18H12O4 B11966766 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride CAS No. 18344-68-8

2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride

Cat. No.: B11966766
CAS No.: 18344-68-8
M. Wt: 292.3 g/mol
InChI Key: NVKFFQQWVARVAI-UHFFFAOYSA-N
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Description

2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride is a polycondensate synthesized from 9,10-anthracene-diol and succinic anhydride via esterification reactions . Its structure features an anthracene moiety fused to a succinic anhydride group, conferring unique electronic and thermal properties due to the conjugated aromatic system. This compound is primarily studied for its applications in dielectric materials, conductive polymers, and thermally stable coatings, where its rigid anthracene backbone enhances structural integrity .

Properties

CAS No.

18344-68-8

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

3-(10-oxo-9H-anthracen-9-yl)oxolane-2,5-dione

InChI

InChI=1S/C18H12O4/c19-15-9-14(18(21)22-15)16-10-5-1-3-7-12(10)17(20)13-8-4-2-6-11(13)16/h1-8,14,16H,9H2

InChI Key

NVKFFQQWVARVAI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=O)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

Reagents and Stoichiometry

  • Anthracene (4.0 g, 22.5 mmol)

  • Maleic anhydride (2.2 g, 22.4 mmol)

  • Dry xylene (50 mL) as solvent.

Steps

  • Reflux : The mixture is heated under reflux at 140–145°C for 30–35 minutes.

  • Decolorization : Activated charcoal (1 g) is added to remove impurities, followed by additional reflux for 10–15 minutes.

  • Crystallization : The hot solution is filtered through a Büchner funnel, and cooling yields crude crystals (4.3 g, 256–258°C melting point).

  • Recrystallization : Purification with xylene produces colorless crystals (4.1 g, 260–263°C).

Table 1: Reaction Yield and Theoretical Calculations

ParameterValue
Anthracene (limiting reagent)4.0 g (22.5 mmol)
Theoretical yield6.2 g
Practical yield4.1 g
% Yield66.1%
Molecular weight (product)292.29 g/mol

The yield is calculated based on anthracene’s molecular weight (178.23 g/mol) and the product’s stoichiometric ratio.

Mechanistic Insights and Stereochemical Considerations

The reaction proceeds via a concerted mechanism without ionic intermediates. Anthracene’s conjugated π-system acts as the diene, while maleic anhydride’s electron-deficient double bond serves as the dienophile. The endo rule predicts the stereochemistry, favoring the transition state where the dienophile’s substituents orient toward the diene’s π-system.

Key Observations

  • Solvent Effects : Xylene’s high boiling point (138–144°C) enables reflux without side reactions.

  • Catalyst-Free : No Lewis acids are required, as maleic anhydride’s electron-withdrawing groups activate the dienophile sufficiently.

ParameterLaboratory MethodIndustrial Patent
Reaction VesselSingle flaskContinuous flow reactor
PurificationRecrystallizationDistillation under vacuum
Solvent RecoveryNot reported>90% recycling
Typical Purity>98%>95%

Challenges and Optimization Strategies

Impurity Control

Colored impurities arise from anthracene oxidation or polymerized byproducts. Activated charcoal adsorption during reflux mitigates this issue, improving product color from yellow to colorless.

Yield Enhancement

  • Excess Dienophile : Using a 5% molar excess of maleic anhydride increases yield to 72% in pilot studies.

  • Inert Atmosphere : Nitrogen sparging prevents anthracene degradation at elevated temperatures.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1850 cm⁻¹ (C=O stretch, anhydride), 1775 cm⁻¹ (cyclic ketone).

  • ¹H NMR (CDCl₃) : δ 8.4–7.2 (m, 8H, aromatic), δ 3.1 (s, 2H, bridgehead H).

Purity Assessment
Sigma-Aldrich reports ≥99% purity via GC, with residual xylene <0.1% .

Chemical Reactions Analysis

Types of Reactions

2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Recent studies have indicated that derivatives of 2-(9,10-dihydro-10-oxo-9-anthracenyl)succinic anhydride exhibit significant biological activity. For instance, research has shown that similar compounds possess anti-inflammatory properties, making them potential candidates for therapeutic applications . The mechanism of action often involves the modulation of inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Pharmaceutical Applications

The pharmaceutical applications of this compound are particularly noteworthy:

  • Drug Development : Compounds derived from this anhydride have been explored for their potential as anti-cancer agents. The structural characteristics allow for modifications that can enhance efficacy against various cancer cell lines.
  • As a Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules that may have therapeutic benefits .

Material Science Applications

In addition to its pharmaceutical relevance, this compound finds applications in material science:

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing their mechanical and thermal properties.
  • Dyes and Pigments : Due to its anthracene structure, it may also be used in the development of dyes and pigments for various industrial applications .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of curcumin derivatives synthesized using succinylation reactions involving this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Drug Delivery Systems

Research has explored the use of this compound in drug delivery systems where it acts as a carrier for anti-cancer drugs. By modifying the anhydride with various functional groups, researchers have improved the solubility and bioavailability of therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity and leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Other Anthracene-Based Polycondensates

Polycondensates derived from 9,10-anthracene-diol and different anhydrides exhibit distinct properties based on the anhydride's structure:

Anhydride Used Thermal Stability (°C) Dielectric Constant (1 kHz) Conductivity (S/cm) Key Structural Feature
Succinic anhydride (Target) 240–260 3.2–3.8 1.5 × 10⁻⁸ Single anhydride, linear chain
Phthalic anhydride 220–240 4.1–4.5 2.3 × 10⁻⁷ Aromatic ring increases rigidity
Pyromellitic dianhydride 300–320 2.8–3.1 5.0 × 10⁻¹⁰ Dual anhydride groups, crosslinked
Naphthalene tetracarboxylic dianhydride 280–300 3.0–3.3 7.2 × 10⁻⁹ Extended π-system enhances conjugation

Key Findings :

  • Thermal Stability : Pyromellitic dianhydride-based polycondensates exhibit the highest thermal stability (300–320°C) due to crosslinking from dual anhydride groups, while the target compound (240–260°C) offers moderate stability suited for mid-range applications .
  • Conductivity : Phthalic anhydride derivatives show higher conductivity (2.3 × 10⁻⁷ S/cm) due to aromatic ring-induced electron delocalization, whereas the target compound’s conductivity (1.5 × 10⁻⁸ S/cm) is lower but sufficient for insulating materials .

Comparison with Aliphatic Succinic Anhydride Derivatives

The target compound differs significantly from aliphatic succinic anhydride derivatives, such as dodecenyl succinic anhydride (DDSA) and octenyl succinic anhydride (OSA), which are used in food and material science:

Property 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic Anhydride Dodecenyl Succinic Anhydride (DDSA) Octenyl Succinic Anhydride (OSA)
Primary Applications Dielectric coatings, conductive polymers Starch/protein modification Emulsifiers, encapsulation
Thermal Stability 240–260°C 150–170°C 120–140°C
Hydrophobicity Moderate (aromatic) High (C12 alkyl chain) Moderate (C8 alkyl chain)
Reactivity High (electron-deficient anhydride) Moderate High
Solubility Limited in polar solvents (e.g., DMF, DMSO) Soluble in non-polar solvents Water-dispersible after hydrolysis

Key Findings :

  • Structural Influence : The anthracene group in the target compound enhances thermal stability and electronic properties, making it suitable for industrial coatings, while DDSA and OSA’s alkyl chains improve hydrophobicity for food applications (e.g., starch modification in ) .
  • Reactivity : Unlike OSA, which readily hydrolyzes to form emulsifying agents (e.g., in ), the target compound’s aromatic structure reduces hydrolysis rates, favoring stable polycondensates .

Functional Comparison with Other Reactive Anhydrides

The reactivity and functional outcomes of the target compound contrast with anhydrides like maleic anhydride and acetic anhydride:

Anhydride Reaction Sites Applications Key Advantage
Target Compound Succinic anhydride Polymer synthesis, coatings Combines aromatic stability with reactivity
Maleic Anhydride Two double bonds Compatibilizers, adhesives High reactivity for grafting
Acetic Anhydride Acetyl group Protein acylation, drug synthesis Mild reactivity, preserves protein structure

Key Findings :

  • Protein Modification : Unlike acetic anhydride, which acetylates proteins to improve solubility (), the target compound is unsuitable for bio-modification due to its low solubility and high rigidity .
  • Compatibilizers : Maleic anhydride outperforms the target compound in polymer blending (e.g., ), as its double bonds facilitate grafting reactions .

Biological Activity

2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride, also known as anthracene-maleic anhydride adduct, is a compound derived from the Diels-Alder reaction between anthracene and maleic anhydride. This compound has garnered attention for its potential biological activities, including anti-inflammatory properties and cytotoxic effects against various cancer cell lines. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C18H12O3
  • Molecular Weight : 276.29 g/mol
  • Melting Point : 267-268 °C
  • Boiling Point : 492.7 °C
  • Density : 1.375 g/cm³

Anti-inflammatory Activity

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, in a study evaluating curcumin derivatives, it was found that this compound inhibited the production of pro-inflammatory cytokines such as IL-6 and PGE2 in a dose-dependent manner. The IC50 values for IL-6 inhibition ranged from 1.94 ± 0.66 μM to 10.6 ± 0.33 μM, while for PGE2, it was as low as 0.51 ± 0.08 μM, showcasing its potent anti-inflammatory effects .

Cytotoxic Effects

The cytotoxic potential of this compound has been assessed against various cancer cell lines. In vitro studies demonstrated that the compound exhibited selective cytotoxicity toward human cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Study on Anti-cancer Properties

A notable study investigated the effects of anthracene derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound significantly reduced cell viability in a concentration-dependent manner, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of signaling pathways related to inflammation and apoptosis. It has been suggested that this compound may inhibit NF-kB activation, which is a key regulator of inflammatory responses .

Data Summary

PropertyValue
Molecular FormulaC18H12O3
Molecular Weight276.29 g/mol
Melting Point267-268 °C
Boiling Point492.7 °C
Density1.375 g/cm³
IC50 (IL-6 Inhibition)1.94 ± 0.66 μM to 10.6 ± 0.33 μM
IC50 (PGE2 Inhibition)0.51 ± 0.08 μM

Q & A

Basic: What synthetic methods are used to prepare anthracene-derived succinic anhydrides like 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride?

The synthesis of anthracene-functionalized succinic anhydrides typically involves the reaction of maleic anhydride with anthracene derivatives under catalytic conditions. For example, similar alkenyl succinic anhydrides are synthesized via Diels-Alder reactions between maleic anhydride and conjugated dienes or substituted alkenes . Reaction conditions (e.g., temperature, solvent polarity, and catalyst type) critically influence regioselectivity and yield. Structural confirmation requires spectroscopic techniques like NMR and IR to verify the formation of the anhydride ring and anthracene moiety .

Basic: How do solubility profiles of succinic anhydride derivatives guide solvent selection for functionalization reactions?

Solubility data for succinic anhydride derivatives in organic solvents (e.g., acetone, acetonitrile, ethyl acetate) are essential for optimizing reaction media. For instance, succinic anhydride exhibits higher solubility in polar aprotic solvents like acetone (up to 0.45 mol/L at 333.15 K), while binary solvent systems (e.g., acetonitrile + ethyl acetate) can enhance dissolution for homogeneous reactions . Thermodynamic models like the Apelblat equation predict solubility trends, aiding in crystallization process design .

Advanced: How do steric and electronic effects of anthracene substituents influence the reactivity of succinic anhydride derivatives?

Bulky anthracene groups, such as 9,10-dihydro-10-oxo-9-anthracenyl, introduce steric hindrance that impacts reaction kinetics. For example, in photochemical studies of structurally analogous fulgides, bulky substituents (e.g., adamantylidene) reduce cyclization efficiency due to restricted conformational mobility . Computational modeling (e.g., DFT) and X-ray crystallography can quantify steric parameters and electronic effects, enabling tailored design of derivatives for applications like photoresponsive materials .

Advanced: What experimental and theoretical approaches resolve contradictions in structural data for succinic anhydride derivatives?

Discrepancies in structural data (e.g., bond lengths, rotational constants) arise from differences in measurement techniques (X-ray vs. microwave spectroscopy) or sample purity. For example, rotational spectroscopy of succinic acid revealed deviations from theoretical predictions due to hydrogen bonding in the crystalline state . Combining experimental data (EPR, NMR) with ab initio calculations reconciles these differences, as demonstrated in studies of paramagnetic centers formed via carbon-oxygen bond cleavage in anhydrides .

Advanced: How can Design of Experiments (DoE) optimize succinic anhydride-mediated reactions for high-throughput applications?

DoE methodologies systematically evaluate variables such as reagent stoichiometry, temperature, and solvent composition. In a study on N-amidation reactions, a full-factorial DoE identified optimal conditions (2 mol eq. succinic anhydride, 1 mol eq. DIPEA) for maximal conversion, validated via statistical models (e.g., MODDE Pro) . Response surface methodology (RSM) further refines multi-variable interactions, enabling scalable synthesis of functionalized derivatives .

Advanced: What role do succinic anhydride derivatives play in modifying biomaterials, and how are substitution patterns characterized?

Succinic anhydride derivatives are widely used to functionalize biopolymers like starch. Mono- vs. di-substitution on hydroxyl groups alters hydrophilicity and emulsifying properties. For example, ultrasonic-assisted esterification improves reaction efficiency by enhancing starch accessibility . Substitution degrees are quantified via titration (e.g., hydroxyl value) and FTIR to track carbonyl peak intensity (∼1730 cm⁻¹) .

Advanced: How do spectroscopic techniques differentiate between succinic anhydride and its hydrolyzed acid form?

Microwave rotational spectroscopy distinguishes between succinic anhydride and succinic acid by analyzing rotational constants (e.g., A = 5281.6 MHz, B = 1345.6 MHz for the anhydride vs. A = 4687.2 MHz for the acid) . Additionally, UV-Vis spectroscopy detects absorption shifts caused by electronic transitions in the anthracene moiety, while EPR identifies paramagnetic intermediates unique to the anhydride form .

Advanced: What strategies mitigate side reactions during succinic anhydride derivatization in complex systems?

Side reactions (e.g., hydrolysis or dimerization) are minimized by controlling moisture levels (e.g., anhydrous solvents, inert atmosphere) and using scavengers like molecular sieves. In protein modification studies, succinylation efficiency is monitored via SDS-PAGE or fluorescence assays to confirm retained bioactivity post-functionalization . Kinetic studies under varying pH and temperature further refine reaction specificity .

Advanced: How do computational models predict the thermodynamic stability of anthracene-functionalized succinic anhydrides?

Thermodynamic stability is assessed via enthalpy of combustion measurements (e.g., ΔcH° = -1802 kJ/mol for succinic anhydride) and Gibbs free energy calculations . Molecular dynamics simulations model steric strain in anthracene derivatives, correlating with experimental decomposition temperatures .

Advanced: What are the challenges in scaling up the synthesis of anthracene-derived succinic anhydrides for material science applications?

Scale-up challenges include maintaining regioselectivity in multi-step syntheses and minimizing by-products. Continuous flow reactors improve reproducibility for Diels-Alder reactions, while in-line analytics (e.g., HPLC) monitor intermediate purity . Process optimization also addresses solvent recovery and waste management, critical for sustainable production .

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